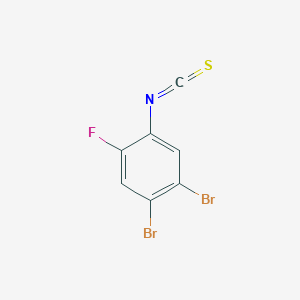
3,4-Dibromo-6-fluorophenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-fluorophenyl isothiocyanate typically involves the reaction of 3,4-Dibromo-6-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with scaling up of the reaction conditions to accommodate larger quantities.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in reactions with 3,4-Dibromo-6-fluorophenyl isothiocyanate.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Proteomics Research: Used as a biochemical reagent for labeling and detecting proteins.
Biology:
Enzyme Inhibition Studies: Utilized in studies to understand enzyme mechanisms and inhibition.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used in the synthesis of various organic compounds and intermediates.
Mecanismo De Acción
Mechanism: The compound exerts its effects primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.
Molecular Targets and Pathways:
Proteins: The primary targets are amino groups on proteins, leading to the formation of thiourea derivatives.
Enzymatic Pathways: Can inhibit or modify enzyme activity by reacting with active site residues.
Comparación Con Compuestos Similares
4-Fluorophenyl isothiocyanate: Similar in structure but lacks the bromine atoms.
2,4-Dibromo-6-fluorophenyl isothiocyanate: Another isomer with similar properties.
Uniqueness: 3,4-Dibromo-6-fluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H2Br2FNS |
|---|---|
Peso molecular |
310.97 g/mol |
Nombre IUPAC |
1,2-dibromo-4-fluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2FNS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
Clave InChI |
VYXXISRASKPENR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)Br)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



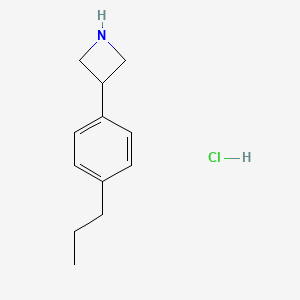
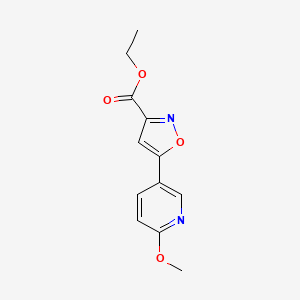
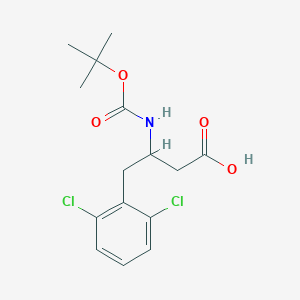
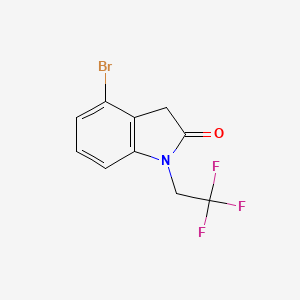
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
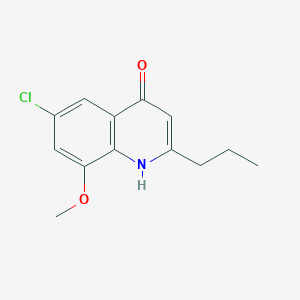
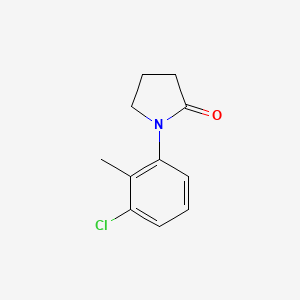
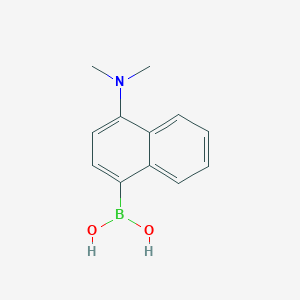
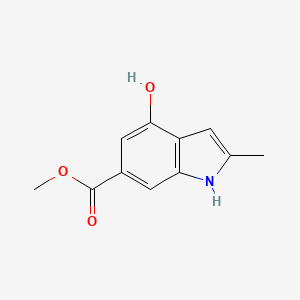
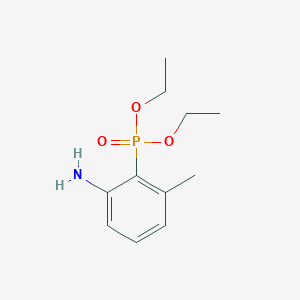

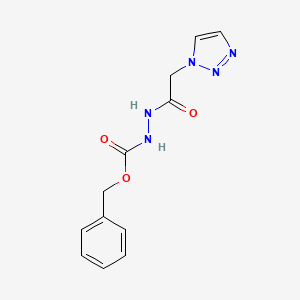
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
